molecular formula C14H17N3OS B4309164 3-amino-4,5,6-trimethyl-N-(prop-2-en-1-yl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-4,5,6-trimethyl-N-(prop-2-en-1-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B4309164
M. Wt: 275.37 g/mol
InChI Key: MCYJXSDHVOIEKD-UHFFFAOYSA-N
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Description

3-amino-4,5,6-trimethyl-N-(prop-2-en-1-yl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with an allyl group, an amino group, and three methyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4,5,6-trimethyl-N-(prop-2-en-1-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multicomponent condensation reactions. One common method involves the condensation of acetylacetones, cyanothioacetamide, and alkylating reagents in ethanol with short-term boiling in the presence of triethylamine (Et3N). The reaction proceeds through the formation of a Knoevenagel alkene, which undergoes intramolecular cyclization to form a 2-thioxopyridine intermediate. This intermediate is then regioselectively alkylated and cyclized to form the final thienopyridine structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-amino-4,5,6-trimethyl-N-(prop-2-en-1-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl or nitro groups, leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-amino-4,5,6-trimethyl-N-(prop-2-en-1-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It exhibits biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are being explored in the treatment of various diseases.

    Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-amino-4,5,6-trimethyl-N-(prop-2-en-1-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4,5,6-trimethyl-N-(prop-2-en-1-yl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyl group, in particular, allows for unique reactivity and interactions with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-amino-4,5,6-trimethyl-N-prop-2-enylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-5-6-16-13(18)12-11(15)10-8(3)7(2)9(4)17-14(10)19-12/h5H,1,6,15H2,2-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYJXSDHVOIEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)NCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-4,5,6-trimethyl-N-(prop-2-en-1-yl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 2
3-amino-4,5,6-trimethyl-N-(prop-2-en-1-yl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 3
3-amino-4,5,6-trimethyl-N-(prop-2-en-1-yl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
3-amino-4,5,6-trimethyl-N-(prop-2-en-1-yl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 5
3-amino-4,5,6-trimethyl-N-(prop-2-en-1-yl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 6
3-amino-4,5,6-trimethyl-N-(prop-2-en-1-yl)thieno[2,3-b]pyridine-2-carboxamide

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